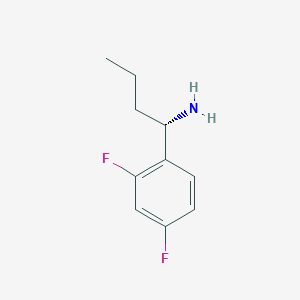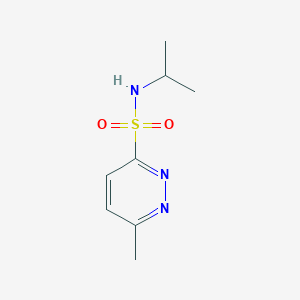![molecular formula C13H24N2O2 B13966100 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles This compound features a unique spirocyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopentane derivative, and a nitrogen-containing reagent.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine source is introduced to the spirocyclic core under controlled conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
科学研究应用
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has significant potential in various scientific research applications, including:
Chemistry: As a key intermediate in the synthesis of complex organic molecules, this compound is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: Its unique structure and reactivity make it a useful tool in the study of biological processes and the development of bioactive molecules.
Medicine: The compound’s potential pharmacological properties are of interest in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Its applications in industrial processes include the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar spirocyclic core but lacks the amino and hydroxymethyl groups.
1-Amino-2-(hydroxymethyl)cyclopentane: This compound has a similar functional group arrangement but differs in the overall ring structure.
Uniqueness
The uniqueness of 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[34]octan-6-yl)-3-methylbutan-1-one lies in its combination of a spirocyclic core with amino and hydroxymethyl groups
属性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
2-amino-1-[2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H24N2O2/c1-9(2)11(14)12(17)15-4-3-13(8-15)5-10(6-13)7-16/h9-11,16H,3-8,14H2,1-2H3 |
InChI 键 |
VRLQRQHWSBUILH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(C2)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



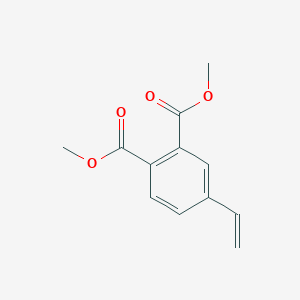

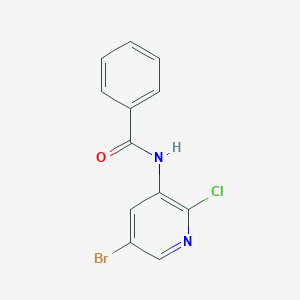

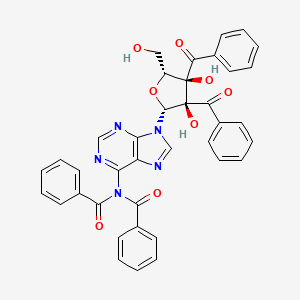
![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
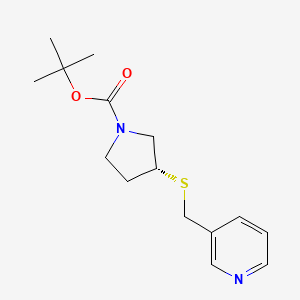
![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)
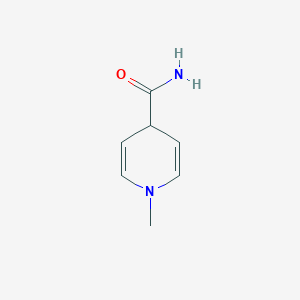
![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
